Cas no 2138555-33-4 (3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde)

3,3-Dimethyl-1-propoxycyclobutane-1-carbaldehyde is a specialized aldehyde featuring a cyclobutane core substituted with a propoxy group and a formyl functional group. Its unique structure, characterized by the sterically hindered 3,3-dimethylcyclobutane ring, enhances stability and influences reactivity in synthetic applications. The propoxy moiety improves solubility in organic solvents, facilitating its use as an intermediate in fine chemical synthesis. This compound is particularly valuable in the preparation of complex molecules, where its aldehyde group serves as a versatile handle for further functionalization. Its well-defined molecular architecture makes it suitable for controlled reactions in pharmaceuticals, agrochemicals, and advanced material research.
3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde structure
2138555-33-4 structure
Product Name:3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde
CAS No:2138555-33-4
MF:C10H18O2
MW:170.248723506927
CID:5926914
PubChem ID:165490046
Update Time:2025-05-26

3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde
    • EN300-1143734
    • 2138555-33-4
    • Inchi: 1S/C10H18O2/c1-4-5-12-10(8-11)6-9(2,3)7-10/h8H,4-7H2,1-3H3
    • InChI Key: DESYFZKINOKZKI-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(C=O)CC(C)(C)C1

Computed Properties

  • Exact Mass: 170.130679813g/mol
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde Pricemore >>

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Additional information on 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde

Professional Introduction to 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde (CAS No. 2138555-33-4)

3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde, identified by the chemical abstracts service number 2138555-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of cyclobutane derivatives, characterized by its unique structural framework and functional groups, which make it a valuable intermediate in the synthesis of more complex molecules. The presence of both an aldehyde group and an ethyl ether moiety in its structure imparts distinct reactivity patterns, making it a versatile building block for medicinal chemists and researchers exploring novel therapeutic agents.

The aldehyde functional group (–CHO) at the 1-position of the cyclobutane ring is particularly noteworthy, as it serves as a reactive site for various chemical transformations, including condensation reactions, oxidation processes, and nucleophilic additions. These reactions are fundamental in the construction of heterocyclic compounds and macrocyclic frameworks, which are prevalent in biologically active molecules. The ethyl ether side chain (–OCH₂CH₃), attached to the 1-position of the cyclobutyl ring, provides additional stability while also influencing the electronic properties of the molecule. This combination of structural features makes 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde a promising candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in cyclobutane derivatives due to their potential biological activities and structural diversity. The rigid cyclobutane core can mimic certain biological scaffolds, while modifications at various positions can fine-tune pharmacokinetic properties and target interactions. For instance, studies have shown that cyclobutane-containing compounds exhibit inhibitory effects on various enzymes and receptors, making them attractive for developing treatments against infectious diseases, inflammatory disorders, and even certain types of cancer. The specific substitution pattern in 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde may contribute to its unique pharmacological profile, although further research is needed to fully elucidate its mechanisms of action.

From a synthetic chemistry perspective, 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde offers several advantages as an intermediate. The aldehyde group can be readily converted into other functional groups such as carboxylic acids, esters, or amides through oxidation or reduction reactions. Additionally, the ethyl ether side chain can undergo nucleophilic substitution or coupling reactions with boronic acids or halides via cross-coupling methodologies like Suzuki or Stille couplings. These transformations allow for the introduction of diverse substituents at strategic positions within the molecule, enabling the rapid assembly of libraries of analogs for high-throughput screening.

The synthesis of 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde itself represents a challenge that requires careful optimization to ensure high yield and purity. Traditional approaches often involve multi-step sequences starting from commercially available precursors such as cyclohexanone or epoxides. Recent advances in catalytic methods have enabled more efficient routes to cyclobutane derivatives by employing transition metal catalysts that facilitate ring-forming reactions under mild conditions. Such innovations not only improve scalability but also reduce waste generation, aligning with green chemistry principles.

Recent publications highlight the utility of 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde in medicinal chemistry applications. For example, researchers have utilized this compound as a key intermediate in synthesizing novel kinase inhibitors by incorporating it into larger heterocyclic systems through condensation reactions with hydrazines or amidines. The structural rigidity provided by the cyclobutane ring helps stabilize binding interactions with protein targets while allowing for fine-tuning through substituent modifications at other positions. Additionally, computational studies have suggested that derivatives of this compound may exhibit favorable solubility profiles when certain aromatic or heteroaromatic groups are introduced.

The role of computational chemistry in optimizing derivatives of 3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability before synthesizing candidate compounds in the lab. By leveraging machine learning algorithms trained on large datasets of bioactive molecules, virtual screening can rapidly identify promising scaffolds for further development. This approach not only accelerates drug discovery but also reduces costs associated with experimental trials by prioritizing molecules with high predicted efficacy.

In conclusion,3,3-dimethyl-1-propoxycyclobutane-1-carbaldehyde (CAS No. 2138555-33-4) represents a significant asset for researchers engaged in pharmaceutical development and synthetic organic chemistry. Its unique structural features—combining an aldehyde group with an ethyl ether side chain—make it a versatile intermediate capable of undergoing diverse chemical transformations that yield complex bioactive molecules. As interest in cyclobutane derivatives continues to grow due to their potential therapeutic applications,this compound will undoubtedly play an important role in future drug discovery efforts across academic institutions and pharmaceutical companies alike.

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